molecular formula C10H15N3O3 B15207536 N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide CAS No. 55808-58-7

N-(5-Ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

Cat. No.: B15207536
CAS No.: 55808-58-7
M. Wt: 225.24 g/mol
InChI Key: PZWKKQALPJXHJN-UHFFFAOYSA-N
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Description

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine group can enhance the compound’s solubility and bioavailability, improving its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

N-(5-Ethylisoxazol-3-yl)morpholine-4-carboxamide is unique due to the presence of the ethyl group on the isoxazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

CAS No.

55808-58-7

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

N-(5-ethyl-1,2-oxazol-3-yl)morpholine-4-carboxamide

InChI

InChI=1S/C10H15N3O3/c1-2-8-7-9(12-16-8)11-10(14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,11,12,14)

InChI Key

PZWKKQALPJXHJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NO1)NC(=O)N2CCOCC2

Origin of Product

United States

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